Thiosulfite

Description

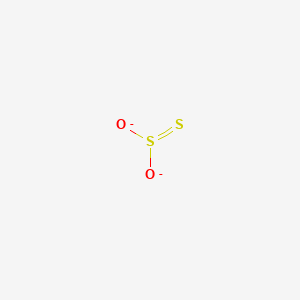

Structure

3D Structure

Properties

Molecular Formula |

O2S2-2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

dioxido(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3)/p-2 |

InChI Key |

QAMMXRHDATVZSO-UHFFFAOYSA-L |

SMILES |

[O-]S(=S)[O-] |

Canonical SMILES |

[O-]S(=S)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure of Thiosulfate

The thiosulfate ion (S₂O₃²⁻) is a sulfur oxyanion with a unique and fascinating structure that dictates its chemical reactivity and widespread applications, from photographic processing to medicine.[1][2] This guide provides a detailed examination of its molecular architecture, supported by quantitative data, experimental protocols for its characterization and synthesis, and visualizations of its electronic structure.

Molecular Structure and Bonding

The thiosulfate ion consists of a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom.[2] Structurally, it can be conceptualized as a sulfate ion (SO₄²⁻) with one oxygen atom replaced by a sulfur atom.[3] This substitution is the key to its distinct chemical properties.

Molecular Geometry: The arrangement of the four atoms (three oxygen and one sulfur) around the central sulfur atom is tetrahedral .[4][5] The ion possesses C₃ᵥ symmetry .[6] However, the bond angles are not perfectly 109.5° due to the differing sizes and bond lengths of the terminal sulfur and oxygen atoms, leading to a slightly distorted tetrahedron.[4]

Bonding and Resonance: The bond between the two sulfur atoms is a single bond.[3][6] The S-S bond distance is approximately 2.01 Å (201 pm), which is consistent with a typical S-S single bond length.[6][7] The three S-O bonds are shorter than a typical S-O single bond, suggesting significant double-bond character.[6] This is best explained by the concept of resonance, where the -2 charge is delocalized across the terminal sulfur and the three oxygen atoms. The ion is a resonance hybrid of multiple contributing structures.[8][9][10]

Oxidation States: The assignment of oxidation states to the two sulfur atoms in thiosulfate is complex and has been a subject of debate.

-

Classical View: Traditionally, the central sulfur atom is assigned an oxidation state of +6 (similar to sulfate), and the terminal sulfur atom is assigned -2 (similar to sulfide).[6][11] The average oxidation state of sulfur is therefore +2.[12][13]

-

Spectroscopic Evidence: More recent analyses using X-ray Absorption Near Edge Structure (XANES) spectroscopy suggest charge densities corresponding to oxidation states of +5 for the central sulfur and -1 for the terminal sulfur.[6][11] This model better explains the redox chemistry observed in certain biochemical reactions, such as the disproportionation of thiosulfate by bacteria.[6][11]

Quantitative Structural Data

The precise geometry of the thiosulfate ion has been determined through techniques like X-ray crystallography of its salts.[7][14] The following table summarizes key quantitative data.

| Parameter | Value | Reference |

| Bond Lengths | ||

| S–S | ~2.013 Å (201.3 pm) | [6][7] |

| S–O (average) | ~1.465 Å (146.5 pm) | [7] |

| Bond Angles | ||

| ∠O–S–O | ~106.7° | [7] |

| ∠S–S–O | ~108.4° | [7] |

Experimental Protocols

Structural Determination via Single-Crystal X-ray Diffraction

This protocol outlines the general methodology for determining the crystal structure of a thiosulfate salt, such as sodium thiosulfate dihydrate (Na₂S₂O₃·2H₂O), which provides precise bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of Na₂S₂O₃·2H₂O are grown by allowing an aqueous solution of sodium thiosulfate to evaporate slowly at ambient temperature. Crystals suitable for diffraction are typically colorless and well-formed.[14][15]

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.[14][15]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The positions and intensities of the diffracted beams are recorded.

-

Structure Solution and Refinement:

-

The collected data is used to determine the unit cell dimensions and space group of the crystal.[15]

-

Initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods, minimizing the difference between the observed and calculated diffraction intensities. This process yields the final atomic coordinates, bond lengths, and bond angles.[14]

-

Laboratory Synthesis of Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)

This protocol describes a common laboratory method for synthesizing sodium thiosulfate by reacting sodium sulfite with elemental sulfur.[16]

Reaction: Na₂SO₃ (aq) + S (s) → Na₂S₂O₃ (aq)

Materials:

-

Sodium sulfite (Na₂SO₃)

-

Sulfur powder (S)

-

Deionized water

-

50% Ethanol (for wetting sulfur)

Procedure:

-

Dissolution: Weigh 6.3 g of sodium sulfite and dissolve it in 40 mL of deionized water in a beaker. Heat the solution with stirring until it is near boiling.[16]

-

Sulfur Addition: Weigh 2.0 g of sulfur powder. To prevent clumping, make a paste by adding a small amount of 50% ethanol. Add this sulfur paste in batches to the hot sodium sulfite solution while stirring continuously.[16]

-

Reaction: Maintain the solution at a gentle boil for approximately 1 to 1.5 hours. Stir constantly to keep the sulfur suspended. Add small amounts of water as needed to compensate for evaporation.[16]

-

Filtration: After the reaction period, filter the hot solution to remove any unreacted sulfur.

-

Crystallization: Transfer the clear filtrate to a clean beaker and concentrate it by gentle heating until a crystalline film begins to form on the surface.

-

Cooling & Isolation: Allow the concentrated solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the resulting crystals of Na₂S₂O₃·5H₂O by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold deionized water and dry them at a low temperature (40-50°C).[16]

Visualizations

The electronic structure of the thiosulfate ion is best represented as a resonance hybrid. The following diagram illustrates the principal resonance contributors.

Caption: Resonance structures of the thiosulfate (S₂O₃²⁻) ion.

References

- 1. study.com [study.com]

- 2. Sodium Thiosulphate: Definition, Structure, Properties & Preparation [allen.in]

- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 4. study.com [study.com]

- 5. byjus.com [byjus.com]

- 6. Thiosulfate - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. The Lewis structure of possible resonance structure of thiosulfate ion an.. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. brainly.com [brainly.com]

- 13. youtube.com [youtube.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of Sodium Thiosulfate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common laboratory-scale synthesis methods for sodium thiosulfate (Na₂S₂O₃). It details experimental protocols, presents quantitative data for comparison, and illustrates the underlying chemical pathways. The information is intended to equip researchers and professionals with the necessary knowledge to produce sodium thiosulfate of suitable purity for laboratory and developmental applications.

Overview of Synthetic Routes

Sodium thiosulfate is a versatile and important chemical reagent. While commercially available, in-house synthesis can be necessary for specific purity requirements or research applications. The most prevalent laboratory methods for its preparation involve the reaction of a sulfite or bisulfite source with elemental sulfur. Other methods, such as the reaction of sodium hydroxide with sulfur, are also employed. This guide will focus on the most common and well-documented procedures.

Comparative Data of Synthesis Methods

The selection of a synthetic method often depends on the available starting materials, desired yield, and required purity. The following table summarizes quantitative data from various laboratory-scale synthesis methods for sodium thiosulfate.

| Synthesis Method | Reactants | Reaction Time | Typical Yield | Purity Determination | Reference |

| Reaction of Sodium Sulfite with Sulfur | Sodium Sulfite (Na₂SO₃), Sulfur (S) | 1 - 1.5 hours | ~95% | Iodometric Titration | [1][2] |

| Reaction of Sodium Bisulfite with Sulfur | Sodium Bisulfite (NaHSO₃), Sulfur (S) | ~25 minutes | High | Not specified | [3] |

| Reaction of Sodium Hydroxide with Sulfur | Sodium Hydroxide (NaOH), Sulfur (S) | Not specified | Variable | Recrystallization | [4][5] |

| Mechanochemical Synthesis | Sodium Sulfite (Na₂SO₃), Sulfur (S), Ammonia | ~35 minutes | >90% | Iodometric Titration | [2][6] |

| Reaction from Sodium Carbonate and SO₂ | Sodium Carbonate (Na₂CO₃), Sulfur Dioxide (SO₂) | >1.5 hours | Not specified | Not specified | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the most common laboratory synthesis of sodium thiosulfate.

Synthesis from Sodium Sulfite and Sulfur

This is one of the most common and reliable methods for preparing sodium thiosulfate in a laboratory setting.[1][9] The reaction proceeds by the direct combination of sodium sulfite and elemental sulfur in a heated aqueous solution.

Reaction: Na₂SO₃ + S → Na₂S₂O₃

Materials:

-

Sodium sulfite (Na₂SO₃)

-

Sulfur powder (S)

-

Distilled water

-

50% Ethanol (for wetting sulfur)

Equipment:

-

100 mL Beaker

-

Watch glass

-

Heating plate with magnetic stirrer

-

50 mL Beaker

-

Buchner funnel and filter flask

-

Evaporating dish

-

Drying oven

Procedure:

-

Dissolution of Sodium Sulfite: Weigh 6.3 g of sodium sulfite (Na₂SO₃) and transfer it to a 100 mL beaker. Add 40 mL of distilled water and cover the beaker with a watch glass. Heat the mixture with constant stirring until the sodium sulfite is completely dissolved. Continue heating the solution until it is near boiling.[1]

-

Preparation of Sulfur Slurry: In a separate 50 mL beaker, weigh 2.0 g of sulfur powder. Add a small amount of 50% ethanol to create a paste. This helps to wet the sulfur and allows it to disperse more easily in the aqueous solution.[1]

-

Reaction: Add the sulfur paste to the nearly boiling sodium sulfite solution in batches while stirring continuously. Continue to heat the mixture, maintaining a gentle boil for 1 to 1.5 hours. During this time, ensure constant stirring and rinse any sulfur adhering to the beaker walls with a small amount of distilled water. Compensate for any significant water loss due to evaporation by adding small amounts of distilled water.[1]

-

Hot Filtration: After the reaction is complete, filter the hot solution under reduced pressure using a Buchner funnel to remove any unreacted sulfur powder.[1]

-

Crystallization: Transfer the hot filtrate to an evaporating dish and heat to concentrate the solution. Once crystals begin to form, allow the solution to cool slowly to room temperature. To induce crystallization from a supersaturated solution, seeding with a small crystal of sodium thiosulfate may be necessary.[1]

-

Isolation and Drying: Collect the formed crystals by filtration using a Buchner funnel. Wash the crystals with a small amount of absolute ethanol to aid in drying. Transfer the crystals to a watch glass and dry them in an oven at 40-50°C.[1]

-

Yield Calculation: Once dry, weigh the final product and calculate the percentage yield.[1]

Purity Assessment: Iodometric Titration

The purity of the synthesized sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) can be determined by iodometric titration.[1] Unreacted sodium sulfite can interfere with this titration, as it also reacts with iodine. To mitigate this, formaldehyde is added to form an adduct with the sodium sulfite, rendering it non-reactive with iodine.[1]

Reaction with Iodine: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

Procedure:

-

Accurately weigh approximately 0.4 g of the synthesized sodium thiosulfate product.

-

Dissolve the sample in 20 mL of freshly boiled and cooled deionized water.

-

Add 10 mL of a neutral 40% formaldehyde solution and 10 mL of an acetic acid-sodium acetate buffer solution.

-

Add 5 drops of a starch indicator solution.

-

Titrate with a standardized 0.03 mol/L iodine solution.

-

Near the endpoint, add an additional 1-2 mL of the starch solution.

-

Continue titrating until a persistent blue color is observed for at least 30 seconds.

-

Repeat the titration in parallel for accuracy.

-

Calculate the purity of the Na₂S₂O₃·5H₂O in the product.[1]

Synthesis and Purification Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis and purification of sodium thiosulfate.

Reaction Pathway

The synthesis of sodium thiosulfate from sodium sulfite and sulfur involves the nucleophilic attack of the sulfite ion on the sulfur atom.

Caption: Simplified reaction pathway for sodium thiosulfate synthesis.

Alternative Synthesis Routes

Synthesis from Sodium Hydroxide and Sulfur

Sodium thiosulfate can also be synthesized by boiling an aqueous solution of sodium hydroxide with sulfur.[4][5] This method can produce a mixture of sodium thiosulfate and sodium polysulfides, which appear as a yellow to red coloration in the solution.[5]

Reaction: 6NaOH + 4S → 2Na₂S + Na₂S₂O₃ + 3H₂O

Purification typically involves fractional crystallization to separate the sodium thiosulfate from the polysulfide byproducts.[5] The use of ethanol can aid in the precipitation of the crude sodium thiosulfate.[5]

Synthesis from Sodium Carbonate and Sulfur Dioxide

Another method involves the initial production of sodium sulfite from sodium carbonate and sulfur dioxide, followed by the reaction with sulfur.[7][8]

Step 1: Na₂CO₃ + SO₂ → Na₂SO₃ + CO₂ Step 2: Na₂SO₃ + S → Na₂S₂O₃

This method requires the handling of sulfur dioxide gas, which is toxic and requires appropriate safety precautions.

Safety Considerations

-

Sulfur Dioxide: When using methods involving sulfur dioxide, work in a well-ventilated fume hood as it is a toxic and corrosive gas.

-

Sodium Hydroxide: Sodium hydroxide is a corrosive base. Handle with appropriate personal protective equipment, including gloves and safety glasses.

-

Heating: Use appropriate heating methods to avoid bumping and splashing of hot solutions.

-

Hydrogen Sulfide: The reaction of sodium hydroxide and sulfur can potentially produce hydrogen sulfide if not handled correctly, which is a highly toxic gas.[4]

This guide provides a foundational understanding of the common laboratory synthesis methods for sodium thiosulfate. For specific applications, further optimization of reaction conditions and purification techniques may be necessary to achieve the desired product quality.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103922292A - Method for preparing sodium thiosulfate - Google Patents [patents.google.com]

- 4. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Sodium Thiosulfate Synthesis and Purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. sibran.ru [sibran.ru]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. ck12.org [ck12.org]

An In-depth Technical Guide to the Reaction Mechanisms of Thiosulfate with Halogens

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between the thiosulfate ion (S₂O₃²⁻) and halogens is a cornerstone of redox chemistry, with profound applications in analytical chemistry, particularly in iodometry, and in industrial processes as a dechlorinating or debrominating agent. The reaction mechanism and resultant products are critically dependent on the oxidizing strength of the specific halogen involved. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core chemical principles for a technical audience.

Core Reaction Mechanisms: A Tale of Oxidizing Strength

The thiosulfate ion is a versatile reducing agent. Its reaction with halogens (X₂) is a redox process where thiosulfate is oxidized and the halogen is reduced. The key differentiator in the reaction pathway is the electronegativity and corresponding oxidizing power of the halogen, which decreases down the group: Cl₂ > Br₂ > I₂.

Reaction with Iodine (I₂)

Iodine is a relatively mild oxidizing agent. Its reaction with thiosulfate is a classic and quantitative reaction that forms the basis of iodometry.[1] In this reaction, two thiosulfate ions are oxidized to form the tetrathionate ion (S₄O₆²⁻).[2][3]

The overall balanced ionic equation is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) [4]

The mechanism is believed to proceed through a short-lived intermediate, S₂O₃I⁻.[5] The reaction involves the transfer of one electron from each of the two thiosulfate ions to the iodine molecule.

Reaction with Chlorine (Cl₂) and Bromine (Br₂)

Chlorine and bromine are significantly stronger oxidizing agents than iodine.[6][7] Consequently, they oxidize the sulfur atoms in the thiosulfate ion to a much higher oxidation state, yielding sulfate ions (SO₄²⁻) as the final product.[1][6]

The reaction with chlorine, often in the form of sodium hypochlorite (NaOCl) in bleach, proceeds as follows in an alkaline medium: S₂O₃²⁻(aq) + 4Cl₂(g) + 10OH⁻(aq) → 2SO₄²⁻(aq) + 8Cl⁻(aq) + 5H₂O(l)

A similar reaction occurs with bromine: S₂O₃²⁻(aq) + 4Br₂(aq) + 10OH⁻(aq) → 2SO₄²⁻(aq) + 8Br⁻(aq) + 5H₂O(l)

It is noteworthy that under certain conditions, the reaction with bromine can also yield tetrathionate, similar to iodine, demonstrating the intermediate oxidizing strength of bromine.[8] The reaction pathway is highly dependent on factors like concentration and pH.

Quantitative Data Summary

The differing reactivity of halogens with thiosulfate is best understood through a quantitative comparison of stoichiometry and the change in sulfur's oxidation state.

Table 1: Stoichiometry of Thiosulfate-Halogen Reactions

| Halogen | Molar Ratio (Thiosulfate:Halogen) | Thiosulfate Product | Halogen Product |

|---|---|---|---|

| Iodine (I₂) | 2 : 1 | Tetrathionate (S₄O₆²⁻) | Iodide (I⁻) |

| Bromine (Br₂) | 1 : 4 | Sulfate (SO₄²⁻) | Bromide (Br⁻) |

| Chlorine (Cl₂) | 1 : 4 | Sulfate (SO₄²⁻) | Chloride (Cl⁻) |

Table 2: Oxidation State Analysis of Sulfur

| Reactant/Product | Sulfur Atom(s) | Average Oxidation State | Change in Oxidation State | Oxidizing Agent |

|---|---|---|---|---|

| Thiosulfate (S₂O₃²⁻) | Central S | +5 | N/A | N/A |

| Terminal S | -1 | N/A | N/A | |

| Average | +2 | N/A | N/A | |

| Tetrathionate (S₄O₆²⁻) | Average | +2.5 | +0.5 | Iodine (I₂) |

| Sulfate (SO₄²⁻) | Average | +6 | +4 | Bromine (Br₂), Chlorine (Cl₂) |

Note: The two sulfur atoms in thiosulfate are not equivalent; one is a central sulfuroxy atom and the other is a terminal sulfane-like sulfur.[8] The significant increase in the oxidation state to +6 when reacting with Cl₂ and Br₂ underscores their greater oxidizing power compared to iodine.[6][7]

Visualized Mechanisms and Workflows

Experimental Protocols

Protocol: Determination of Copper(II) Concentration via Iodometric Titration

This protocol details a common application of the thiosulfate-iodine reaction to determine the concentration of an oxidizing agent, in this case, Cu²⁺ ions.[9]

A. Reagent Preparation:

-

Standard Sodium Thiosulfate Solution (approx. 0.1 M): Dissolve ~25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of deionized water. Standardize this solution against a primary standard like potassium iodate (KIO₃).

-

Potassium Iodide Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water. Prepare fresh as iodide solutions can be light-sensitive.

-

Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold water. Pour this paste into 100 mL of boiling water and stir until dissolved.

-

Analyte Solution: Prepare a solution containing an unknown concentration of Copper(II) sulfate.

B. Titration Procedure:

-

Pipette 25.00 mL of the Cu²⁺ analyte solution into a 250 mL conical flask.

-

Add approximately 20 mL of the 10% potassium iodide solution. The solution will turn brown due to the liberation of iodine, and a white precipitate of copper(I) iodide (CuI) will form.[9]

-

Reaction: 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)

-

-

Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution from a burette.

-

Continue titrating until the brown color of the iodine fades to a pale, straw-yellow.[2]

-

Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[3]

-

Continue adding the thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving the milky-white suspension of CuI. This is the endpoint.

-

Record the final burette reading. Repeat the titration at least twice more for precision.

C. Calculation:

-

Calculate the moles of Na₂S₂O₃ used: Moles = Molarity × Volume (L).

-

From the stoichiometry of the two reactions, determine the moles of Cu²⁺ in the original sample. The overall mole ratio is 2 moles of Cu²⁺ to 2 moles of S₂O₃²⁻, or 1:1.

-

2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

-

2Cu²⁺ + 4I⁻ → 2CuI + I₂

-

-

Calculate the concentration of the Cu²⁺ solution.

Protocol: Kinetic Analysis of Fast Halogen Reactions via Stopped-Flow Spectrophotometry

The reactions of thiosulfate with chlorine or bromine are often too rapid for manual titration methods. Stopped-flow spectrophotometry is the preferred technique for studying their kinetics.[10]

A. Principle: Small volumes of reactants are rapidly driven from syringes into a high-efficiency mixing chamber and then into an observation cell. The flow is abruptly stopped, and the change in absorbance of the solution in the cell is monitored over milliseconds as the reaction proceeds.

B. Experimental Setup:

-

Reactant Solutions: Prepare solutions of sodium thiosulfate and the halogen (e.g., chlorine water) of known concentrations in appropriate buffers to maintain constant pH.

-

Instrumentation: A stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Wavelength Selection: Set the detector to a wavelength where a reactant or product has a strong absorbance, allowing the reaction progress to be monitored (e.g., the disappearance of the halogen).

C. Procedure:

-

Load the reactant solutions into the instrument's drive syringes.

-

Initiate the drive mechanism. The solutions are forced into the mixing chamber and flow through the observation cell. This purges the cell with the newly mixed solution.

-

The flow is stopped by a stop syringe, triggering data acquisition.

-

The spectrophotometer records the change in absorbance versus time at a high sampling rate (e.g., every millisecond).

-

The resulting data (absorbance vs. time curve) is collected.

-

The experiment is repeated under varying reactant concentrations (e.g., pseudo-first-order conditions) and temperatures to determine the rate law, rate constants, and activation energy.[10]

D. Data Analysis: The kinetic traces are fitted to appropriate integrated rate laws (e.g., first-order, second-order) to determine the rate constant (k) for the specific set of conditions. By analyzing how k changes with concentration, the overall rate law and reaction mechanism can be elucidated.[10]

Conclusion

The reaction of thiosulfate with halogens is a nuanced process governed by the oxidizing potential of the halogen. While the reaction with iodine provides a clean, stoichiometric conversion to tetrathionate, ideal for analytical titrations, the stronger oxidizing halogens, chlorine and bromine, push the oxidation further to yield sulfate. Understanding these distinct mechanistic pathways is crucial for researchers in analytical chemistry for method development and for professionals in industrial settings for applications such as dechlorination. The use of advanced kinetic techniques like stopped-flow spectrophotometry is essential for probing the rapid mechanisms associated with the more powerful halogens.

References

- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. youtube.com [youtube.com]

- 4. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. thestudentroom.co.uk [thestudentroom.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Thiosulfate in Microbial Metabolism: A Technical Guide

An in-depth exploration of the biochemical pathways, enzymatic machinery, and regulatory networks governing microbial thiosulfate utilization.

For Researchers, Scientists, and Drug Development Professionals

Thiosulfate (S₂O₃²⁻), a structurally simple sulfur oxyanion, occupies a central and dynamic position in the global biogeochemical sulfur cycle, primarily orchestrated by a diverse array of microorganisms. Its metabolic fate, whether as an energy source, an electron acceptor, or a key intermediate, dictates the flow of sulfur in numerous environments, from deep-sea hydrothermal vents to terrestrial soils. For researchers in microbiology, biochemistry, and drug development, a comprehensive understanding of microbial thiosulfate metabolism offers insights into microbial bioenergetics, environmental nutrient cycling, and potential targets for antimicrobial strategies. This technical guide provides a detailed overview of the core pathways of thiosulfate metabolism, supported by quantitative data, experimental methodologies, and visual representations of the intricate molecular processes.

Core Metabolic Pathways of Thiosulfate

Microorganisms have evolved several distinct pathways to metabolize thiosulfate, primarily for energy generation. The three principal pathways are the Sox system , the tetrathionate intermediate (S₄I) pathway , and thiosulfate disproportionation .

The Sox System: A Versatile Sulfur Oxidation Pathway

The Sox system is a well-characterized, multi-enzyme pathway found in many sulfur-oxidizing bacteria that can lead to the complete oxidation of thiosulfate to sulfate.[1] This periplasmic system is notable for its efficiency, as it oxidizes thiosulfate without the release of free intermediates.[2] The core components of the Sox pathway are encoded by the sox gene cluster.[2][3]

The complete Sox system, found in organisms like Paracoccus pantotrophus, involves the coordinated action of several proteins: SoxXA, SoxYZ, SoxB, and SoxCD.[4] The process begins with the SoxXA complex catalyzing the covalent attachment of thiosulfate to a conserved cysteine residue on the SoxY protein of the SoxYZ complex.[2] Subsequently, the SoxB protein hydrolyzes the terminal sulfonate group, releasing a sulfate molecule.[4] The SoxCD complex then oxidizes the sulfane sulfur atom of the SoxYZ-bound intermediate to a sulfonate group, which is then cleaved by SoxB to release a second sulfate molecule, regenerating the SoxYZ carrier protein.[4]

Some microorganisms possess an incomplete Sox system, lacking the SoxCD component. This variation results in the accumulation of sulfur globules as an intermediate.[2]

The Tetrathionate Intermediate (S₄I) Pathway

Prevalent in many beta- and gammaproteobacteria, the tetrathionate intermediate (S₄I) pathway, also known as the Kelly-Trudinger pathway, involves the initial oxidation of thiosulfate to tetrathionate (S₄O₆²⁻).[5] This initial step is typically catalyzed by a thiosulfate dehydrogenase (TsdA).[5] The tetrathionate formed is then further metabolized. A key enzyme in the subsequent steps is tetrathionate hydrolase (TetH), which disproportionates tetrathionate into thiosulfate, elemental sulfur, and sulfate.[6][7]

This pathway is particularly significant in acidophilic sulfur-oxidizing microorganisms.[6][7]

Thiosulfate Disproportionation

In anaerobic environments, some microorganisms can utilize thiosulfate as both an electron donor and an electron acceptor in a process called disproportionation.[8] This metabolic strategy yields sulfate and sulfide as the final products.[8] This process is a crucial part of the sulfur cycle in anoxic marine sediments.[9] The overall reaction provides a smaller energy yield compared to oxidative pathways but is a viable strategy for survival in the absence of external electron acceptors.[8]

Quantitative Data on Thiosulfate Metabolism

The efficiency and kinetics of thiosulfate metabolism vary between different microorganisms and pathways. The following tables summarize key quantitative data from the literature.

| Enzyme/Pathway | Organism | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Thiosulfate Dehydrogenase (TsdA) | Allochromatium vinosum | Thiosulfate | 1.98 (S₀.₅) | 82 (units/mg) | 4.0-5.0 | 30 | [10] |

| Tetrathionate Hydrolase (TTH) | Metallosphaera cuprina Ar-4 | Tetrathionate | 0.35 | 86.3 | 6.0 | 95 | [11] |

| Thiosulfate Oxidation | Heterotrophic bacterium A-50 | Thiosulfate | ~10 (for rate) | - | 6.3-6.8 | - | [12] |

| Thiosulfate Oxidation | Thiomicrospira thermophila | Thiosulfate | - | - | 8.0 (for complete oxidation) | - | [13] |

Table 1: Enzyme Kinetics and Optimal Conditions. K_m represents the Michaelis constant, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). S₀.₅ is the substrate concentration at half-maximal velocity for allosteric enzymes.

| Pathway | Organism | Initial Substrate | Products | Stoichiometric Ratio (Product:Substrate) | Reference(s) |

| Thiosulfate Disproportionation | Desulfotomaculum thermobenzoicum | Thiosulfate (15 mM) | Sulfate, Sulfide | ~1:1 (Sulfate:Sulfide) | [8] |

| Thiosulfate Oxidation | Thiobacillus novellus | Thiosulfate | Sulfate, Sulfuric Acid | - | [14] |

| Thiosulfate Oxidation | Thiobacillus thioparus | Thiosulfate | Sulfate, Sulfuric Acid, Elemental Sulfur | 3:2 (Sulfate:Elemental Sulfur) | [14] |

| Thiosulfate Oxidation | Heterotrophic Cultures B, T, K | Thiosulfate | Tetrathionate, Sodium Hydroxide | - | [14] |

| Thiosulfate Disproportionation | Desulfocapsa sulfoexigens | Thiosulfate (10.61 mM) | Sulfate (10.43 mM), Sulfide (4.10 mM) | ~1:1 (Sulfate:Thiosulfate) | [15] |

Table 2: Stoichiometry of Thiosulfate Metabolism. This table highlights the different end products and their ratios depending on the organism and the metabolic pathway employed.

Experimental Protocols

A variety of experimental techniques are employed to study microbial thiosulfate metabolism. Below are detailed methodologies for key assays.

Measurement of Thiosulfate and Tetrathionate Concentrations

Method: Ion Chromatography

Principle: This technique separates anions based on their interaction with an ion-exchange column. The separated anions are then detected, typically by conductivity or UV absorbance. A new, rapid, and sensitive isocratic ion chromatographic method allows for the quantification of tetrathionate, trithionate, and thiosulfate in less than 10 minutes.[16]

Protocol:

-

Sample Preparation: Centrifuge microbial cultures to remove cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Instrumentation: Use an ion chromatograph equipped with a polymer-coated, silica-based anion exchange column and a UV detector set to 216 nm.[16]

-

Eluent: An aqueous saline acetonitrile/methanol mixture is used as the mobile phase.[16] The exact composition should be optimized for the specific column and instrument.

-

Analysis: Inject the prepared sample into the ion chromatograph.

-

Quantification: Compare the peak areas of the sample to those of known standards for thiosulfate and tetrathionate to determine their concentrations. Calibration curves should be linear over at least three orders of magnitude.[16]

Assay for Tetrathionate Hydrolase (TTH) Activity

Method: Continuous Spectrophotometric Assay

Principle: The hydrolysis of tetrathionate by TTH produces sulfur-containing compounds that lead to an increase in absorbance at specific wavelengths, such as 290 nm.[11]

Protocol:

-

Reaction Mixture: Prepare a 1 mL reaction mixture containing 40 mmol/L K₃PO₃ buffer (pH 3.5), and 1 mmol/L K₂S₄O₆.[11]

-

Enzyme Preparation: Prepare a cell lysate from the microorganism of interest.

-

Assay: Pre-incubate the reaction mixture at the desired temperature (e.g., 95°C for the enzyme from Metallosphaera cuprina Ar-4).[11]

-

Initiation: Start the reaction by adding 25–100 µL of the cell lysate to the reaction mixture. Use distilled water as a control.

-

Measurement: Monitor the increase in absorbance at 290 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the TTH activity.

Reconstitution of Sox Pathway Activity

Method: In Vitro Reconstitution Assay

Principle: The activity of the complete Sox pathway can be reconstituted by combining the purified Sox enzyme components (SoxAX, SoxYZ, SoxB, and SoxCD) with thiosulfate and an artificial electron acceptor, such as cytochrome c. The reduction of cytochrome c is monitored spectrophotometrically.[17]

Protocol:

-

Reaction Mixture: In a total volume of 1 mL, combine 30 mM Tris-HCl (pH 8.0), 160 mM NaCl, 0.1 µM each of purified SoxB, SoxAX, and SoxCD, 35 µM horse heart cytochrome c, and 2 mM sodium thiosulfate.[17]

-

Initiation: Start the reaction by adding 1 µM of purified recombinant SoxYZ.

-

Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm. The rate of cytochrome c reduction is a measure of the overall Sox pathway activity. The molar extinction coefficient for reduced cytochrome c at 550 nm is 21.1 mM⁻¹ cm⁻¹.[17]

Visualization of Metabolic and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and regulatory circuits involved in microbial thiosulfate metabolism.

Figure 1: Overview of the major microbial thiosulfate metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Dissimilatory Sulfur Oxidation in the Purple Sulfur Bacterium Allochromatium Vinosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for the Oxidation of Protein-bound Sulfur by the Sulfur Cycle Molybdohemo-Enzyme Sulfane Dehydrogenase SoxCD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments [frontiersin.org]

- 6. Frontiers | Tetrathionate hydrolase from the acidophilic microorganisms [frontiersin.org]

- 7. Tetrathionate hydrolase from the acidophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiosulfate Disproportionation by Desulfotomaculum thermobenzoicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathways and Microbiology of Thiosulfate Transformations and Sulfate Reduction in a Marine Sediment (Kattegat, Denmark) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosulfate Dehydrogenase (TsdA) from Allochromatium vinosum: STRUCTURAL AND FUNCTIONAL INSIGHTS INTO THIOSULFATE OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Tetrathionate Hydrolase from Acidothermophilic Sulfur-Oxidizing Archaeon Metallosphaera cuprina Ar-4 [mdpi.com]

- 12. Metabolism of thiosulfate and tetrathionate by heterotrophic bacteria from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiosulfate oxidation by Thiomicrospira thermophila: metabolic flexibility in response to ambient geochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Disproportionation of Inorganic Sulfur Compounds by Mesophilic Chemolithoautotrophic Campylobacterota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Intermediates in the Sox sulfur oxidation pathway are bound to a sulfane conjugate of the carrier protein SoxYZ - PMC [pmc.ncbi.nlm.nih.gov]

electronic configuration of the thiosulfate anion

An In-depth Technical Guide to the Electronic Configuration of the Thiosulfate Anion

Introduction

The thiosulfate anion, S₂O₃²⁻, is a sulfur oxyanion of significant interest across various scientific disciplines, including medicine, photography, and industrial chemistry.[1][2][3] Structurally analogous to the sulfate ion (SO₄²⁻) with one oxygen atom replaced by a sulfur atom, its chemistry is dominated by the unique S-S bond, which imparts properties such as being a potent reducing agent and a ligand for metal complexation.[1][3] This guide provides a comprehensive analysis of the electronic structure of the thiosulfate anion, addressing its bonding, geometry, and the experimental and computational methods used for its characterization.

Lewis Structure, Formal Charge, and Resonance

The electronic structure of the thiosulfate anion is best described as a resonance hybrid of several contributing structures. To construct the Lewis structure, we first determine the total number of valence electrons:

-

Sulfur (2 atoms) = 2 × 6 = 12 electrons

-

Oxygen (3 atoms) = 3 × 6 = 18 electrons

-

Negative charge = 2 electrons

The central atom is one of the sulfur atoms, bonded to the other sulfur atom and the three oxygen atoms in a tetrahedral arrangement.[1][2] The distribution of these 32 electrons can be represented by multiple resonance structures. While various structures can be drawn to satisfy the octet rule, the most plausible contributors are those that minimize formal charges, placing negative charges on the more electronegative oxygen atoms.[4][6]

Historically, structures involving an expanded octet on the central sulfur atom, with double bonds to the terminal atoms, were common. However, a more modern and widely accepted view favors structures that adhere to the octet rule where possible, which results in greater charge separation. The resonance hybrid model suggests that the negative charge is delocalized over the three oxygen atoms and the terminal sulfur atom. A significant representation involves a central sulfur atom with a formal charge of +2, and each of the four terminal atoms (three oxygens and one sulfur) carrying a formal charge of -1.[7] This distribution is supported by spectroscopic data.

Caption: Resonance structures of the thiosulfate anion.

Molecular Geometry and Hybridization

The thiosulfate ion has a central sulfur atom bonded to four other atoms (three oxygen and one sulfur). According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains arrange themselves in a tetrahedral geometry to minimize repulsion.[1][2][3]

From the perspective of Valence Bond Theory, the central sulfur atom undergoes sp³ hybridization . The four sp³ hybrid orbitals form sigma (σ) bonds with the three oxygen atoms and the terminal sulfur atom. The delocalized pi (π) bonding character arises from the overlap of p-orbitals on the terminal atoms with the d-orbitals of the central sulfur, though modern interpretations often avoid invoking d-orbital participation.[3]

Caption: Hybridization scheme for the central sulfur atom in thiosulfate.

Quantitative Structural Data

Experimental techniques, primarily X-ray crystallography on thiosulfate salts, have provided precise measurements of the ion's geometry. The bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to the different sizes and electronic repulsion of the terminal sulfur and oxygen atoms.[1]

| Parameter | Experimental Value | Reference(s) |

| S-S Bond Length | 2.013 - 2.025 Å (201.3 - 202.5 pm) | [3][8][9] |

| S-O Bond Length (avg.) | 1.465 Å (146.5 pm) | [3] |

| ∠O-S-O Bond Angle | ~106.7° | [3] |

| ∠S-S-O Bond Angle | ~108.4° | [3] |

Oxidation States of Sulfur

The assignment of oxidation states to the two sulfur atoms in thiosulfate is complex and has been a subject of debate.

-

Traditional Method : Assigns +6 to the central sulfur (similar to sulfate) and -2 to the terminal, ligand-like sulfur.[8]

-

Spectroscopic Evidence : X-ray Absorption Near-Edge Structure (XANES) spectroscopy suggests a more nuanced picture with charge densities corresponding to oxidation states of approximately +5 for the central sulfur and -1 for the terminal sulfur .[3][8][9] This model better reflects the electron density distribution and is consistent with certain chemical reactions like disproportionation.[8]

Molecular Orbital (MO) Theory

A more complete description of the electronic structure is provided by Molecular Orbital (MO) theory, which treats electrons as delocalized over the entire molecule.[10] Semi-empirical MO calculations show a complex pattern of energy levels.[11] The highest occupied molecular orbital (HOMO) is associated with the p-orbitals of the terminal sulfur and oxygen atoms, which is consistent with the ion's role as a reducing agent (electron donor).[1] The lowest unoccupied molecular orbital (LUMO) is centered on the S-S antibonding orbital, explaining the susceptibility of this bond to cleavage.[3]

Caption: Conceptual overview of the Molecular Orbital approach for thiosulfate.

Experimental Protocols for Structural Analysis

The electronic and geometric structure of the thiosulfate anion is elucidated through a combination of experimental and computational techniques.

X-ray Crystallography

-

Principle : This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal.

-

Methodology :

-

High-quality single crystals of a thiosulfate salt (e.g., Na₂S₂O₃·5H₂O) are grown.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

A detector records the positions and intensities of the diffracted X-rays.

-

The resulting diffraction pattern is mathematically analyzed (using Fourier transforms) to generate an electron density map of the unit cell.

-

From this map, the precise positions of the sulfur and oxygen atoms are determined, allowing for the calculation of bond lengths and angles.[3][12]

-

Vibrational Spectroscopy (FTIR and Raman)

-

Principle : These methods probe the vibrational modes of molecules. Infrared (IR) spectroscopy measures the absorption of IR radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of laser light.

-

Methodology :

-

Sample Preparation : The thiosulfate sample (solid or aqueous solution) is prepared.

-

Data Acquisition : For FTIR, the sample is exposed to a broad range of IR frequencies. For Raman, it is illuminated with a monochromatic laser.[13]

-

Spectral Analysis : The resulting spectrum shows peaks corresponding to specific vibrational modes. For thiosulfate, characteristic peaks include S-S stretching (approx. 403 cm⁻¹ in Raman) and S-O stretching vibrations (1027 cm⁻¹ - 1219 cm⁻¹).[13] These frequencies provide information about bond strength and molecular symmetry.

-

Computational Chemistry

-

Principle : Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure and predict molecular properties.[14][15]

-

Methodology :

-

Model Building : An initial 3D structure of the S₂O₃²⁻ anion is created.

-

Calculation : A theoretical method (e.g., DFT with a specific functional like B3LYP or WB97X-D) and a basis set are chosen.[14][16] The software then solves the Schrödinger equation to find the minimum energy geometry.

-

Analysis : The output provides optimized bond lengths, bond angles, vibrational frequencies, molecular orbital energies (HOMO/LUMO), and atomic charges, which can be compared with experimental data.[14][17]

-

Conclusion

The is a complex interplay of covalent and ionic character, best described by a resonance hybrid model within the framework of valence bond and molecular orbital theories. Its tetrahedral geometry, established by sp³ hybridization of the central sulfur, is confirmed by X-ray crystallography.[3] Spectroscopic and computational studies have been crucial in refining our understanding, particularly regarding the nuanced distribution of charge and the assignment of non-integer oxidation states to the two distinct sulfur atoms.[3][8] This detailed knowledge of its electronic structure is fundamental to understanding its reactivity and its diverse applications in science and industry.

References

- 1. study.com [study.com]

- 2. Thiosulfate | Formula, Charge & Lewis Structure - Video | Study.com [study.com]

- 3. webqc.org [webqc.org]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. Which is the best electron-dot structure for the thiosulfate - McMurry 8th Edition Ch 7 Problem 14 [pearson.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Thiosulfate - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

Thiosulfate as a Precursor in Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nanotechnology has witnessed exponential growth, with nanoparticles (NPs) being at the forefront of innovations in drug delivery, diagnostics, and therapeutics. The synthesis of nanoparticles with controlled size, shape, and composition is paramount to their successful application. Among the various chemical precursors utilized, thiosulfate has emerged as a versatile and multifaceted reagent in the synthesis of a wide array of nanoparticles, including noble metal and metal sulfide nanostructures. Its ability to act as a reducing agent, a sulfur source, and a shape-directing or capping agent makes it a valuable tool in the nanochemist's arsenal.[1][2][3] This technical guide provides a comprehensive overview of the role of thiosulfate in nanoparticle synthesis, detailing experimental protocols, quantitative data, and the underlying chemical mechanisms.

The Multifaceted Role of Thiosulfate in Nanoparticle Synthesis

Thiosulfate (S₂O₃²⁻) exhibits a rich coordination chemistry and a range of redox properties that are exploited in the synthesis of nanoparticles. Its function can be broadly categorized into three primary roles:

-

Sulfur Precursor: In the synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS, CuS), thiosulfate serves as a controlled source of sulfide ions (S²⁻). The slow decomposition of the thiosulfate complex in solution allows for a controlled release of sulfide, which is crucial for regulating the nucleation and growth of the nanoparticles, thereby influencing their size and crystallinity.[4]

-

Reducing Agent: Thiosulfate can act as a reducing agent in the synthesis of metallic nanoparticles, most notably gold (Au) and silver (Ag) nanoparticles.[1][5] It reduces metal ions to their zerovalent state, leading to the formation of atomic clusters that subsequently grow into nanoparticles. The reducing potential of thiosulfate is moderate, allowing for a slower reaction kinetic compared to strong reducing agents like sodium borohydride, which can be advantageous for achieving specific nanoparticle morphologies.

-

Capping and Shape-Directing Agent: Thiosulfate ions can adsorb onto the surface of growing nanoparticles, functioning as a capping agent that prevents aggregation and stabilizes the colloidal suspension.[3] Furthermore, the selective adsorption of thiosulfate onto specific crystallographic facets of a nanoparticle can direct its growth, leading to anisotropic structures such as nanoplates and nanoprisms.[2] In some cases, it can also act as an etchant, sculpting the final morphology of the nanoparticles.[2][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of various nanoparticles using thiosulfate as a key precursor.

Gold Nanoparticle (AuNP) Synthesis

One-Step Synthesis of Gold Nanoplates:

This protocol describes the synthesis of gold nanoplates with near-infrared (NIR) absorption, which is of interest for applications in photothermal therapy and biomedical imaging.[5][7]

Materials:

-

Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Milli-Q water

Procedure:

-

Prepare a 2 mM solution of HAuCl₄·3H₂O and a 1 mM solution of Na₂S₂O₃ in Milli-Q water. It is recommended to age these solutions for 3 days in amber bottles before use.[5]

-

In a round bottom flask, add the HAuCl₄ solution.

-

Under mild stirring at room temperature (25 °C), add the Na₂S₂O₃ solution to the HAuCl₄ solution at a volumetric ratio of 1.03:1 (Na₂S₂O₃:HAuCl₄).[5]

-

Allow the reaction to proceed for 1 hour with continuous stirring. The solution will typically change color, indicating the formation of gold nanoparticles.

-

For purification, the nanoparticle suspension can be centrifuged twice at 3200 g for 40 minutes. The resulting pellet is then resuspended in Milli-Q water to a desired optical density.[5]

Silver Nanoparticle (AgNP) Synthesis

Synthesis of Silver Nanoparticles using Thiosulfate as a Reducing Agent:

This method utilizes thiosulfate to reduce silver nitrate, forming spherical silver nanoparticles.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

Procedure:

-

Prepare a 0.1 M stock solution of AgNO₃ by dissolving 1.7 g in 100 ml of deionized water. Store this solution in the dark.

-

Prepare a 0.1 M stock solution of Na₂S₂O₃ by dissolving 1.58 g in 100 ml of deionized water.

-

To synthesize the silver thiosulfate complex, slowly pour 20 ml of the 0.1 M AgNO₃ stock solution into 80 ml of the 0.1 M Na₂S₂O₃ stock solution while stirring. This results in a 0.02 M silver thiosulfate solution where the molar ratio of silver to thiosulfate is 1:4.[2][8]

-

The formation of silver nanoparticles will occur over time. The reaction can be monitored by observing the color change of the solution and measuring the UV-Vis absorption spectrum, which will show a characteristic surface plasmon resonance peak for AgNPs.

Cadmium Sulfide (CdS) Nanoparticle Synthesis

Photocatalytic Synthesis of Spherical CdS Nanoparticles:

This protocol describes the synthesis of CdS nanoparticles from a cadmium thiosulfate complex using UV irradiation.[9]

Materials:

-

Cadmium sulfate (CdSO₄) or other soluble cadmium salt

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

UV lamp

Procedure:

-

Prepare an aqueous solution of a cadmium salt and sodium thiosulfate to form the soluble cadmium thiosulfate complex.

-

Irradiate the solution with a UV lamp. The UV light induces the decomposition of the thiosulfate complex, leading to the controlled release of sulfide ions.

-

The sulfide ions then react with the cadmium ions to form CdS nanoparticles, which precipitate from the solution.

-

The resulting spherical CdS nanoparticles can be collected by centrifugation and washed with deionized water.

-

Characterization via Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to confirm the spherical morphology of the CdS NPs.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data from the literature on the synthesis of nanoparticles using thiosulfate, highlighting the influence of various parameters on the resulting nanoparticle characteristics.

Table 1: Synthesis Parameters for Gold Nanoparticles

| Parameter | Value | Resulting Nanoparticle Characteristics | Reference |

| HAuCl₄ Concentration | 2 mM | Polydisperse sample of icosahedral gold particles, gold nanoplates, and small gold spheres. Nanoplates contribute to NIR absorbance. | [5] |

| Na₂S₂O₃ Concentration | 1 mM | - | [5] |

| Volumetric Ratio (Na₂S₂O₃:HAuCl₄) | 1.03:1 | - | [5] |

| Reaction Temperature | 25 °C | Formation of NIR-absorbing nanoplates. | [5] |

| Reaction Temperature | 50 °C | Reduced NIR peak and a dominant 520 nm peak, suggesting smaller, icosahedral particles. | [5] |

Table 2: Synthesis Parameters for Sulfur Nanoparticles

| Parameter | Value | Resulting Nanoparticle Characteristics | Reference |

| Na₂S₂O₃ Concentration | 0.5 M | Smaller particle size. | [10] |

| Na₂S₂O₃ Concentration | 0.01 M | Larger particle size. | [10] |

| Acid Catalyst | Hydrochloric Acid | Acid-catalyzed precipitation of sulfur nanoparticles. | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the thiosulfate-mediated synthesis of nanoparticles.

Logical Relationship of Thiosulfate's Roles

Caption: Multifaceted roles of thiosulfate in nanoparticle synthesis.

Experimental Workflow for Gold Nanoplate Synthesis

Caption: Workflow for one-step gold nanoplate synthesis.

Proposed Signaling Pathway for Metal Sulfide Nanoparticle Formation

Caption: Mechanism of metal sulfide nanoparticle formation.

Conclusion

Thiosulfate is a remarkably versatile precursor in the synthesis of various nanoparticles, offering multiple functionalities within a single reagent. Its ability to act as a sulfur source, a reducing agent, and a capping/shape-directing agent provides a high degree of control over the final characteristics of the nanoparticles. The experimental protocols detailed in this guide, along with the summarized quantitative data and mechanistic diagrams, provide a solid foundation for researchers and drug development professionals to explore the use of thiosulfate in their own nanoparticle synthesis endeavors. Further research into the precise mechanisms of thiosulfate-mediated nanoparticle formation and the development of more complex nanostructures will undoubtedly continue to expand the applications of this invaluable precursor in the field of nanomedicine and materials science.

References

- 1. purdue.edu [purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Conventional One-Step Sodium Thiosulfate Facilitated Gold Nanoparticle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Conventional One-Step Sodium Thiosulfate Facilitated Gold Nanoparticle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phytotechlab.com [phytotechlab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

An In-depth Technical Guide to the Antioxidant Properties of Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of thiosulfate, a compound of increasing interest in therapeutic development. It delves into the multifaceted mechanisms by which thiosulfate mitigates oxidative stress, including direct scavenging of reactive oxygen species (ROS), modulation of endogenous antioxidant systems, and its role as a hydrogen sulfide (H₂S) donor. This document synthesizes key research findings, presenting detailed experimental protocols for assessing thiosulfate's antioxidant capacity and summarizing quantitative data from pertinent studies. Furthermore, it visualizes the intricate signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1] Thiosulfate (S₂O₃²⁻), a sulfur-containing compound, has long been used in medicine, most notably as an antidote for cyanide poisoning.[2] Emerging evidence now highlights its significant antioxidant potential, positioning it as a promising therapeutic agent for conditions associated with oxidative damage.[3] This guide aims to provide a detailed technical exploration of the antioxidant properties of thiosulfate, equipping researchers with the knowledge to further investigate its therapeutic applications.

Mechanisms of Antioxidant Action

Thiosulfate exerts its antioxidant effects through several interconnected mechanisms:

2.1. Direct Scavenging of Reactive Oxygen Species (ROS)

Thiosulfate has been shown to directly scavenge various ROS, contributing to the reduction of oxidative stress.

-

Superoxide Radical (O₂⁻•) Scavenging: Thiosulfate can directly neutralize the superoxide radical, a primary ROS generated during cellular metabolism.

-

Hydrogen Peroxide (H₂O₂) Inactivation: Studies have demonstrated that thiosulfate can directly inactivate hydrogen peroxide, a key signaling molecule at low concentrations but a potent oxidizing agent at higher levels.[3]

2.2. Indirect Antioxidant Effects via Hydrogen Sulfide (H₂S) Donation

Thiosulfate serves as a metabolic precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule with potent antioxidant properties of its own.[1] The enzymatic conversion of thiosulfate to H₂S allows for a sustained release of this protective molecule. H₂S contributes to the antioxidant defense system by:

-

Scavenging a wide range of ROS and reactive nitrogen species (RNS).

-

Increasing the levels of other endogenous antioxidants, such as glutathione.[4]

2.3. Modulation of Endogenous Antioxidant Systems

Thiosulfate and its metabolite H₂S can enhance the body's innate antioxidant defenses.

-

Glutathione System: Thiosulfate has been observed to influence the glutathione system, a critical cellular antioxidant defense mechanism. It can help replenish levels of reduced glutathione (GSH), the active form of this antioxidant.[5]

-

Antioxidant Enzymes: Research indicates that treatment with sodium thiosulfate can preserve the activity of key antioxidant enzymes like superoxide dismutase (SOD) in tissues subjected to oxidative stress.[3]

Key Signaling Pathway: The Keap1-Nrf2-ARE Pathway

A crucial mechanism underlying the indirect antioxidant effects of thiosulfate, mediated by H₂S, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1).

H₂S, generated from thiosulfate, can induce the S-sulfhydration of specific cysteine residues on Keap1, notably Cys151.[4][6][7] This post-translational modification leads to a conformational change in Keap1, causing it to release Nrf2.[6][7] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[8] This leads to an upregulation of a wide array of protective proteins, including enzymes involved in glutathione synthesis and regeneration, as well as other antioxidant enzymes.

Caption: Thiosulfate-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Antioxidant Properties

The following tables summarize quantitative data from various studies investigating the antioxidant effects of sodium thiosulfate (STS).

Table 1: In Vitro ROS Scavenging and Antioxidant Capacity of Sodium Thiosulfate

| Assay | Model System | Concentration of STS | Effect | Reference |

| ROS Accumulation | Oxalate-induced LLC-PK1 cells | Dose-dependent | Reduction in ROS | [3] |

| Hydrogen Peroxide Release | Oxalate-induced LLC-PK1 cells | Dose-dependent | Reduction in H₂O₂ | [3] |

| Hydrogen Peroxide Inactivation | Cell-free system | Not specified | Direct inactivation | [3] |

| Serum Malondialdehyde (MDA) | Nicotine-treated rats | 150-550 mg/kg | Dose-dependent decrease in MDA | [9] |

Table 2: Effects of Sodium Thiosulfate on Endogenous Antioxidant Systems

| Parameter | Model System | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) Activity | Hyperoxaluric rat kidney tissue | STS treatment | Maintained normal SOD activity | [3] |

| Glutathione (GSH) Levels | Acrylonitrile-treated rats | Sodium thiosulfate | Replenished GSH levels | [5] |

| Glutathione (GSH) Expression | Human microglia and astrocytes | Sodium thiosulfate | Increased GSH expression | [2] |

| Catalase (CAT) Activity | Hyperoxaluric rat kidney tissue | STS treatment | No significant change | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of thiosulfate.

5.1. Superoxide Radical Scavenging Assay (NBT Method)

This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Nicotinamide adenine dinucleotide (NADH) solution

-

Phenazine methosulfate (PMS) solution

-

Nitroblue tetrazolium (NBT) solution

-

Thiosulfate solutions of varying concentrations

-

Positive control (e.g., Ascorbic acid or Quercetin)

-

-

Procedure:

-

In a 96-well plate, add the reaction mixture containing phosphate buffer, NADH, and NBT to each well.

-

Add different concentrations of the thiosulfate solution to the test wells. Add the positive control to its respective wells and a solvent blank to the control wells.

-

Initiate the reaction by adding the PMS solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the thiosulfate solution.

-

The IC₅₀ value (the concentration of thiosulfate that scavenges 50% of the superoxide radicals) can be determined by plotting the percentage of scavenging against the thiosulfate concentration.

-

5.2. Hydrogen Peroxide Scavenging Assay (Iodometric Titration)

This method quantifies the amount of hydrogen peroxide remaining in a solution after incubation with an antioxidant.

-

Reagents:

-

Hydrogen peroxide (H₂O₂) solution of known concentration

-

Thiosulfate solutions of varying concentrations

-

Potassium iodide (KI) solution

-

Starch indicator solution

-

Standardized sodium thiosulfate solution for titration

-

-

Procedure:

-

Incubate a known concentration of H₂O₂ with various concentrations of the thiosulfate solution for a specific period.

-

After incubation, add an excess of KI solution to the mixture. The remaining H₂O₂ will oxidize the iodide ions to iodine, forming a colored solution.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the color fades to a pale yellow.

-

Add a few drops of starch indicator, which will turn the solution blue in the presence of iodine.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The amount of H₂O₂ scavenged by the thiosulfate is determined by the difference in the amount of H₂O₂ in the control (without thiosulfate) and the test samples.

-

5.3. Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a sample to inhibit the autoxidation of a substrate (e.g., pyrogallol or a tetrazolium salt like WST-1) by superoxide radicals, which is a measure of SOD activity.

-

Reagents (WST-1 based kit):

-

WST-1 working solution

-

Enzyme working solution (containing xanthine oxidase)

-

Dilution buffer

-

Tissue or cell lysate prepared from samples treated with or without thiosulfate

-

-

Procedure:

-

Prepare tissue or cell homogenates from control and thiosulfate-treated groups.

-

In a 96-well plate, add the sample (homogenate) to the sample wells.

-

Add the WST-1 working solution to all wells.

-

Add the enzyme working solution to initiate the generation of superoxide radicals.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 450 nm.

-

The SOD activity is calculated as the inhibition rate of the colorimetric reaction.

-

5.4. Glutathione (GSH and GSSG) Level Determination

This protocol uses the DTNB-GSSG reductase recycling assay to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).

-

Reagents:

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione reductase

-

Buffer (e.g., phosphate buffer with EDTA)

-

For GSSG measurement: a thiol-scavenging agent like 2-vinylpyridine (2-VP)

-

Tissue or cell extracts

-

-

Procedure for Total Glutathione:

-

Prepare tissue or cell extracts.

-

In a 96-well plate, add the sample extract.

-

Add the reaction mixture containing buffer, DTNB, NADPH, and glutathione reductase.

-

Monitor the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), the yellow-colored product, by measuring the absorbance at 412 nm over time.

-

Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

-

-

Procedure for GSSG:

-

Pre-treat the sample extract with 2-VP to derivatize the GSH.

-

Follow the same procedure as for total glutathione. The measured absorbance will correspond to the GSSG concentration, as the GSH is blocked from reacting.

-

The concentration of GSH can be calculated by subtracting the GSSG concentration from the total glutathione concentration.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the antioxidant properties of thiosulfate and a logical workflow for antioxidant drug screening.

Caption: Experimental workflow for investigating thiosulfate's antioxidant properties.

Caption: Logical workflow for antioxidant drug screening.

Conclusion

Thiosulfate demonstrates significant antioxidant properties through a combination of direct ROS scavenging and indirect mechanisms involving the donation of hydrogen sulfide and the modulation of endogenous antioxidant defense systems, including the potent Keap1-Nrf2 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of thiosulfate in mitigating oxidative stress-related pathologies. The visualization of key pathways and workflows aims to clarify the complex interactions and guide future research in this promising area of drug development. Further investigation into the precise molecular interactions and clinical efficacy of thiosulfate is warranted to fully harness its antioxidant capabilities for therapeutic benefit.

References

- 1. Sodium thiosulfate refuels the hepatic antioxidant pool reducing ischemia-reperfusion-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Thiosulfate Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Ubiquitous Thiosulfate: An In-depth Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfate (S₂O₃²⁻), a structurally unique sulfur oxyanion, is a pivotal intermediate in the global sulfur cycle and plays a significant, though often underappreciated, role in a variety of biological and geochemical processes. From the extreme environments of deep-sea hydrothermal vents to its endogenous production within the mammalian body, the occurrence of thiosulfate is widespread. This technical guide provides a comprehensive overview of the natural sources and occurrence of thiosulfate, with a focus on quantitative data, detailed experimental protocols for its detection, and a visual representation of the key pathways in which it is involved. This information is critical for researchers in fields ranging from environmental science and microbiology to pharmacology and drug development, where understanding the sources and fate of thiosulfate can provide insights into biogeochemical cycling, microbial metabolism, and its potential as a therapeutic agent.

Natural Sources and Occurrence of Thiosulfate

Thiosulfate is a transient yet crucial compound found in a diverse range of natural systems. Its presence is a result of both abiotic and biotic processes, primarily involving the oxidation and reduction of various sulfur compounds.

Geothermal Environments

Hydrothermal vents and terrestrial hot springs are significant natural sources of thiosulfate.[1] In these geothermally active areas, reduced sulfur compounds, such as hydrogen sulfide (H₂S), are released from the Earth's interior and come into contact with oxygenated seawater or atmospheric oxygen. The incomplete oxidation of H₂S leads to the formation of thiosulfate. Pyrite oxidation within hydrothermal chimney walls is another abiotic source of thiosulfate in these environments.

Marine Environments

Thiosulfate is a key intermediate in the marine sulfur cycle. In marine sediments, the anaerobic oxidation of sulfide, often coupled with the reduction of manganese and iron oxides, can produce thiosulfate. It is also formed during the microbial oxidation of sulfide in the water column. While its concentration in the bulk seawater is generally low due to its rapid turnover, it can accumulate in specific niches such as biofilms and sediments where active sulfur cycling occurs.[2] Studies in various marine sediments have shown thiosulfate concentrations to be in the low micromolar range.[3][4]

Terrestrial Ecosystems

In terrestrial environments, thiosulfate is primarily of microbial origin. Sulfur-oxidizing bacteria, which are ubiquitous in soils, produce thiosulfate as an intermediate during the oxidation of sulfide and elemental sulfur to sulfate.[5] The application of sulfur-containing fertilizers in agriculture can also lead to the transient formation of thiosulfate in soil.[6]

Endogenous Production in Mammals

Thiosulfate is an important endogenous metabolite in mammals, primarily generated from the metabolism of hydrogen sulfide (H₂S).[2] The mitochondrial sulfide oxidation pathway is a major contributor to endogenous thiosulfate production.[1] This process involves the enzymatic conversion of H₂S to thiosulfate, which can then be further metabolized or excreted. Thiosulfate plays a role in various physiological processes, including the detoxification of cyanide and as a potential signaling molecule in the cardiovascular system.[7][8] Normal plasma thiosulfate concentrations in humans are in the low micromolar range.[9][10]

Quantitative Data on Thiosulfate Occurrence

The following table summarizes the reported concentrations of thiosulfate in various natural sources. It is important to note that these values can vary significantly depending on the specific location, time of sampling, and analytical methods used.

| Natural Source | Environment/Tissue | Concentration Range | Reference(s) |

| Geothermal | Hydrothermal Vent Fluids | Up to several hundred µM | [11] |

| Marine | Marine Sediment Porewater | <50 nM to 600 nM | [12] |

| Black Sea Sediments | <3 µM | [4] | |

| North Sea Sediments | Low µM range | [3] | |

| Mammalian | Human Plasma | 1.13 ± 0.11 mg/dL (~100 µM) | [9] |

| Human Serum (healthy) | 0.537–0.690 µmol/L | [10] | |

| Human Urine | 0.28 ± 0.02 mg/dL (~25 µM) | [9] |

Experimental Protocols for Thiosulfate Analysis

Accurate quantification of thiosulfate is crucial for understanding its role in different systems. Several analytical techniques are available, each with its own advantages and limitations.

Ion Chromatography with Suppressed Conductivity Detection

Principle: Ion chromatography (IC) is a highly sensitive and selective method for the determination of anions, including thiosulfate. The sample is injected into a stream of eluent (a buffered aqueous solution) and passes through an analytical column containing an ion-exchange resin. The anions are separated based on their affinity for the resin. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte anions, which are detected by a conductivity detector.

Detailed Protocol for Wastewater Samples: [13]

-

Instrumentation:

-

Ion chromatograph equipped with a gradient pump, conductivity detector, and an anion-exchange column (e.g., IonPac AS16).

-

Eluent generator for producing high-purity hydroxide eluents.

-

Autosampler for automated injections.

-

Data acquisition and analysis software.

-

-

Reagents:

-

Deionized water (Type I, 18 MΩ-cm resistance or better).

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) for standard preparation.

-

Eluent concentrate (e.g., sodium hydroxide).

-

-

Standard Preparation:

-

Prepare a 1000 mg/L stock standard solution of thiosulfate by dissolving the appropriate amount of sodium thiosulfate pentahydrate in deionized water.

-